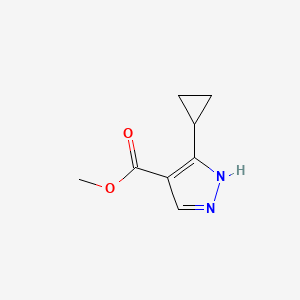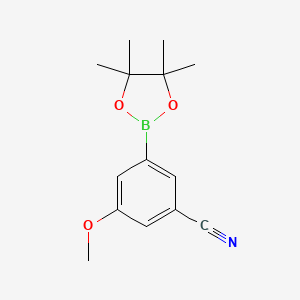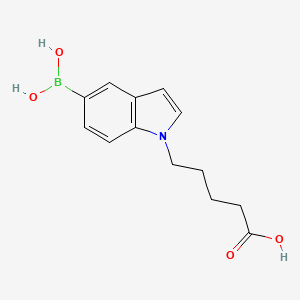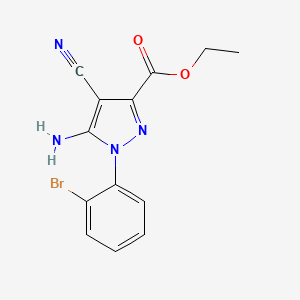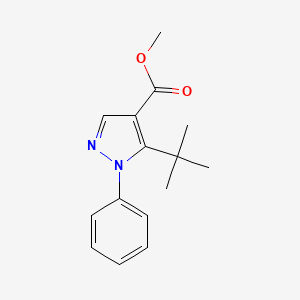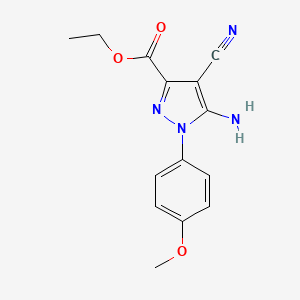
Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure that includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazoles is a five-membered aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .Aplicaciones Científicas De Investigación
1. Structural Analysis and Synthesis
- Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate has been synthesized and studied for its crystal structure. This compound shows significant interactions like N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions, contributing to its stability and potential applications in material science (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
2. Reactivity and Derivative Formation
- This compound can be transformed into various derivatives, such as 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, indicating its versatility in organic synthesis (Harb, Hesien, Metwally, & Elnagdi, 1989).
3. Biological Activities
- Preliminary bioassays have shown that certain derivatives of ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate exhibit fungicidal and plant growth regulation activities, suggesting its potential in agricultural applications (Minga, 2005).
4. Cytotoxicity and Medicinal Chemistry
- Derivatives of this compound have been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underlining its relevance in the development of novel anti-cancer agents (Hassan, Hafez, & Osman, 2014).
5. Auxin Activities
- Research indicates that certain derivatives show auxin activities and possess antiblastic effects on wheat gemmae, revealing its potential in plant biology and crop science (Yue, Pingping, Yang-Qi, Ting, & Jian-zhou, 2010).
6. Corrosion Inhibition
- Pyranopyrazole derivatives of ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate have been identified as effective corrosion inhibitors for mild steel, highlighting their industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-4-6-10(20-2)7-5-9/h4-7H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHHSASCEWIKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674866 | |
| Record name | Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |
CAS RN |
1150164-12-7 | |
| Record name | Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




